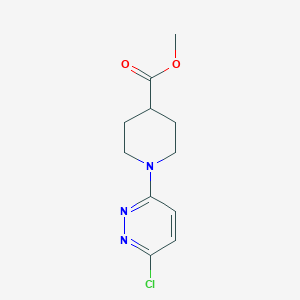

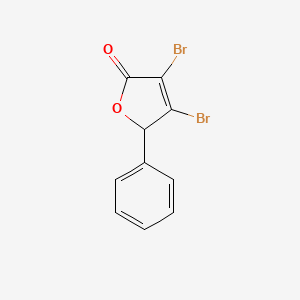

![molecular formula C12H15NO4S B1303365 4-[(1,1-二氧代-1lambda6,4-噻嗪烷-4-基)甲基]苯甲酸 CAS No. 465514-21-0](/img/structure/B1303365.png)

4-[(1,1-二氧代-1lambda6,4-噻嗪烷-4-基)甲基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

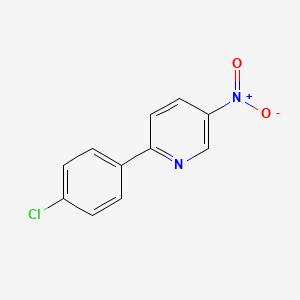

The compound 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid is a derivative of the 1,4-benzothiazin-3-one scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The compound is related to various synthesized derivatives that have been explored for their pharmacological properties, such as potential diuretics and analgesics .

Synthesis Analysis

The synthesis of related 1,4-benzothiazin-3-one derivatives has been achieved through parallel solution-phase synthesis, utilizing 1,5-difluoro-2,4-dinitrobenzene as a starting material. The introduction of the sulfone group to the scaffold was performed using urea-hydrogen peroxide (UHP), a cost-effective and efficient oxidant. The intramolecular cyclization to form the 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one was facilitated by microwave assistance or the use of an inorganic base . Additionally, novel tricycles based on the 1,4-benzothiazin-3-one scaffold have been developed, which integrate two privileged structures into one skeleton .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H and 13C NMR, UV-VIS, and IR. These techniques have confirmed the structures of several azo-benzoic acids and their precursors. Molecular structures and geometries have also been optimized using density functional theory (DFT) methods . In the case of 4-methyl-2-(2-methylanilino)benzoic acid, single crystals obtained from an acetone solution revealed a highly twisted molecule with a significant dihedral angle between the aromatic rings .

Chemical Reactions Analysis

The chemical behavior of azo-benzoic acid derivatives, which are structurally related to the compound of interest, has been studied in various solvents. These studies have shown that both acid-base dissociation and azo-hydrazone tautomerism occur in solution, with the extent of these equilibria being dependent on the solvent composition and/or pH of the medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from spectroscopic studies. For instance, the solvent effects on molecular aggregation have been observed in derivatives of benzene-1,3-diol, where the fluorescence emission spectra and circular dichroism (CD) spectra indicated associations with aggregation processes. The substituent group structure was found to have an effect on molecule aggregation interactions . Additionally, the crystal structure of 4-methyl-2-(o-tolylamino)benzoic acid showed the formation of acid-acid dimers, suggesting a propensity for intermolecular interactions .

科学研究应用

肠道功能调节中的应用

苯甲酸,一种与本化合物密切相关的衍生物,已被发现具有调节肠道功能的潜力。它在食品和饲料中用作抗菌和抗真菌防腐剂,研究表明适当的水平可以通过调节酶活性、氧化还原状态、免疫力和微生物群来增强肠道健康。然而,过量使用会损害肠道健康,表明需要平衡使用。苯甲酸影响各种肠道生理功能的确切机制仍然是一个需要进一步探索的领域 (Mao 等人,2019).

膳食暴露的药代动力学分析

苯甲酸的药代动力学行为与目标化合物具有相似的结构,已在不同物种(包括大鼠、豚鼠和人类)中得到广泛分析。这项研究提供了代谢和剂量学变化的关键见解,为理解苯甲酸和相关化合物膳食暴露的影响做出了重大贡献。此类研究为评估食品中这些物质的安全性和监管标准奠定了基础 (Hoffman 和 Hanneman,2017).

药物化学中的合成效用

与 4-[(1,1-二氧代-1lambda6,4-噻嗪烷-4-基)甲基]苯甲酸结构相关的化合物的多功能性在药物化学中应用于合成各种生物活性分子中得到了进一步例证。例如,从邻苯二胺合成苯并咪唑、喹喔啉和苯并 (1,5) 二氮杂卓类化合物突出了这些化合物在合成具有潜在生物学应用的新型治疗剂方面的合成效用和广泛适用性 (Ibrahim,2011).

在高级氧化过程中的影响

先进氧化过程 (AOPs) 对扑热息痛的降解揭示了相关化学结构的潜在环境和治疗应用。这项研究阐明了 AOPs 的动力学、机制和副产物,强调了了解化学降解途径对于环境安全和开发有效的废物处理技术的重要性。从这些过程中发现的副产物提供了对类似化合物在不同背景下的化学行为和相互作用的见解 (Qutob 等人,2022).

安全和危害

属性

IUPAC Name |

4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4H,5-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVAVIKQXATKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380655 |

Source

|

| Record name | 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

465514-21-0 |

Source

|

| Record name | 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

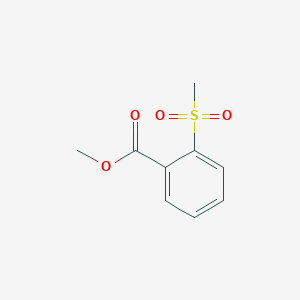

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)

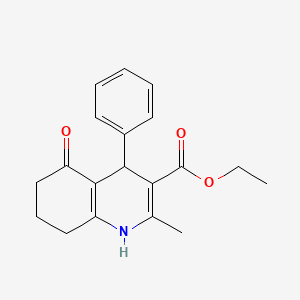

![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)

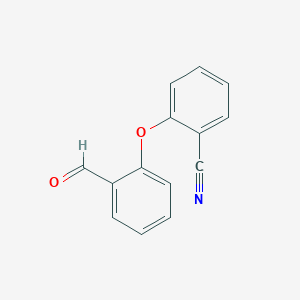

![4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde](/img/structure/B1303290.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)